molecular formula C15H14Cl2N2O2S B2814657 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-13-9

2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2814657
CAS No.: 896302-13-9
M. Wt: 357.25
InChI Key: AJLCLMYQZRYGSJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a dichlorinated benzamido moiety and three methyl substituents on the thiophene ring. This compound has garnered attention in medicinal chemistry due to its cytotoxic properties against cancer cell lines, particularly breast adenocarcinoma (MCF-7), with an EC₅₀ of 3.8 µM, as reported in recent synthetic studies . Its structure-activity relationship (SAR) is influenced by the strategic placement of chlorine atoms on the benzamido group and methyl groups on the thiophene core, which enhance both solubility and target binding affinity.

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-7-8(2)22-15(12(7)14(21)18-3)19-13(20)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLCLMYQZRYGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The thiophene ring is first synthesized through a condensation reaction between a suitable diketone and sulfur

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the compound can result in the formation of reduced thiophene derivatives.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 1. Cytotoxicity and Selectivity of Thiophene Carboxamides

Compound Benzamido Substituent EC₅₀ (MCF-7, µM) EC₅₀ (HEK293, µM) Selectivity Index (SI)*
3a 2-Cl 12.5 125 10.0
3b 2-Br 8.2 98 12.0
3c 2-F 45.3 220 4.9
3d 2,5-diCl 3.8 150 39.5

*SI = EC₅₀ (HEK293) / EC₅₀ (MCF-7). Higher SI indicates better therapeutic window.
Data sourced from .

Key Findings:

Halogen Effects: Chlorine vs. Bromine: Mono-bromo substitution (3b) improves potency over mono-chloro (3a) (EC₅₀: 8.2 µM vs. 12.5 µM), likely due to increased electrophilicity and target binding. Fluorine: The 2-F derivative (3c) shows reduced activity (EC₅₀: 45.3 µM), suggesting weaker hydrophobic interactions or metabolic instability .

Dichloro Substitution (3d) :

  • The 2,5-dichloro configuration in 3d yields a 4-fold increase in potency compared to 3a (EC₅₀: 3.8 µM vs. 12.5 µM). This aligns with the hypothesis that dual halogenation enhances π-π stacking and steric complementarity with cellular targets.
  • Selectivity : 3d exhibits the highest SI (39.5), indicating minimal off-target effects on healthy HEK293 cells.

Physicochemical Properties

  • Lipophilicity : LogP values (calculated) increase with halogen size: 3d (Cl) > 3b (Br) > 3a (Cl) > 3c (F). Higher lipophilicity in 3d may improve membrane permeability but requires balancing with solubility.
  • Metabolic Stability: Dichloro derivatives like 3d show slower hepatic clearance in vitro compared to mono-halogenated analogs, as chlorines resist oxidative metabolism .

Biological Activity

2-(2,5-Dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14Cl2N2O2SC_{14}H_{14}Cl_2N_2O_2S with a molecular weight of approximately 335.24 g/mol. It features a thiophene ring substituted with dichlorobenzamide and trimethyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of thiophene have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Anticancer Properties : Research suggests that the compound may possess anticancer activity. Thiophene derivatives are known to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. In vitro studies have demonstrated that similar compounds can inhibit tumor growth by interfering with cell cycle progression and promoting apoptosis .
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures often exhibit the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and chemokines .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that play a role in inflammation and immune response regulation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological effects of compounds related to this compound:

  • Study on Anticancer Activity : A recent study investigated the anticancer effects of a thiophene-based compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryModulates cytokine release

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(2,5-dichlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide?

Methodological Answer:
The synthesis involves a multi-step approach:

Amide Bond Formation : React 2,5-dichlorobenzoic acid with thiophene-3-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

Substituent Introduction : Methyl groups at positions 4 and 5 of the thiophene ring can be introduced via alkylation reactions using methyl iodide under basic conditions (e.g., potassium carbonate in acetone) .

Purification : Use recrystallization (methanol/ethanol) or reverse-phase HPLC to isolate the product, ensuring >95% purity .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. For example, aromatic protons from the dichlorophenyl group appear as doublets in δ 7.2–7.8 ppm, while methyl groups resonate as singlets near δ 2.1–2.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₅H₁₃Cl₂N₂O₂S) with high-resolution MS to confirm the absence of byproducts .
  • IR Spectroscopy : Detect key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, thiophene C-S stretch ~680 cm⁻¹) .

Basic: How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Optimization : Use DMSO for initial stock solutions due to the compound’s low aqueous solubility. Dilute in buffer systems (e.g., PBS with 0.1% Tween-80) to maintain colloidal stability .
  • Surfactant Use : Incorporate cyclodextrins or polysorbates to enhance dispersion in biological media .

Advanced: How can reaction conditions be optimized to improve yield while minimizing byproduct formation?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C during coupling steps to suppress side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide bond formation .
  • Byproduct Analysis : Monitor reactions via TLC or LC-MS to identify intermediates (e.g., unreacted dichlorobenzoic acid) and adjust stoichiometry .

Advanced: How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Batch Consistency : Verify purity (>98% via HPLC) and confirm stereochemical stability (e.g., no racemization via polarimetry) .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial activity against S. aureus vs. E. coli) to identify species-specific trends .

Advanced: What computational strategies can predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase-2) based on its dichlorophenyl and thiophene moieties .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess stability in binding pockets and identify critical hydrogen bonds (e.g., amide-NH with Glu520) .
  • QSAR Modeling : Correlate structural features (Cl substitution pattern, methyl groups) with activity data to guide analog design .

Advanced: How can structure-activity relationship (SAR) studies enhance the compound’s therapeutic potential?

Methodological Answer:

  • Functional Group Modification : Replace 2,5-dichlorobenzamido with 3,4-dichloro analogs to test for improved binding affinity to kinase targets .
  • Methyl Group Removal : Synthesize N-desmethyl derivatives to evaluate the role of steric hindrance in target interactions .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to assess electronic effects on activity .

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